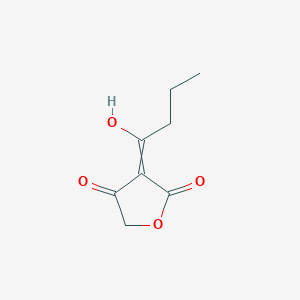
3-(1-Hydroxybutylidene)oxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxybutylidene)oxolane-2,4-dione is an organic compound with the molecular formula C8H10O4 It is a derivative of oxolane, featuring a hydroxybutylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxybutylidene)oxolane-2,4-dione typically involves the reaction of oxolane-2,4-dione with 1-hydroxybutylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxybutylidene)oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxolane ring can be reduced to form a more saturated compound.
Substitution: The hydroxybutylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxolane ring leads to a more saturated compound .
Aplicaciones Científicas De Investigación
3-(1-Hydroxybutylidene)oxolane-2,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxybutylidene)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxybutylidene group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Dioxolane: A heterocyclic acetal with a similar ring structure but different substituents.
6-Heptyl-3-(1-hydroxybutylidene)oxane-2,4-dione: A compound with a similar core structure but a different alkyl substituent.
Uniqueness
3-(1-Hydroxybutylidene)oxolane-2,4-dione is unique due to its specific hydroxybutylidene substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
141214-62-2 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3-(1-hydroxybutylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C8H10O4/c1-2-3-5(9)7-6(10)4-12-8(7)11/h9H,2-4H2,1H3 |
Clave InChI |
YAUGQYPGLOKHIO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C1C(=O)COC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
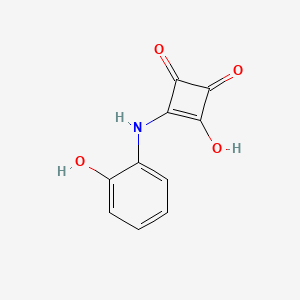
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)

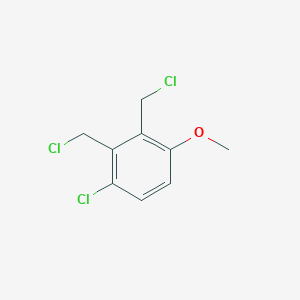
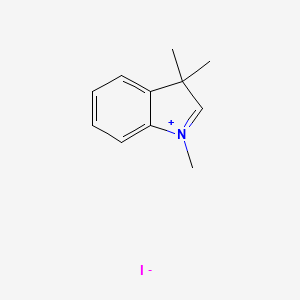
![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)
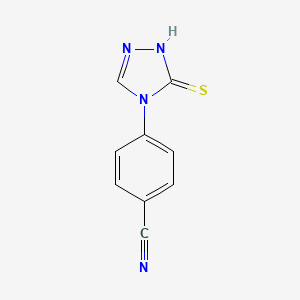
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
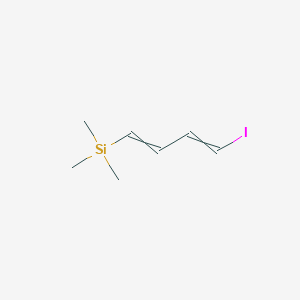
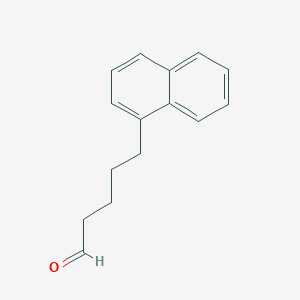
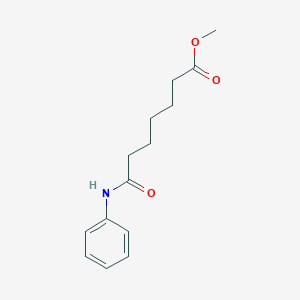
![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
